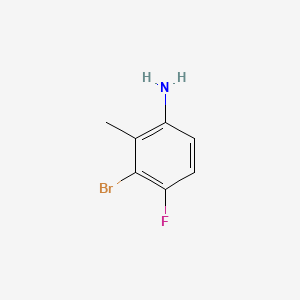

3-Bromo-4-fluoro-2-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-4-fluoro-2-methylaniline is an organic compound with the molecular formula C7H7BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Bromo-4-fluoro-2-methylaniline can be synthesized through several methods. One common route involves the bromination and fluorination of 2-methylaniline. The process typically includes:

Bromination: 2-Methylaniline is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-4-fluoro-2-methylaniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions or acyl chlorides in the presence of Lewis acids.

Major Products Formed

Nucleophilic Substitution: Substituted anilines with different functional groups.

Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.

Electrophilic Aromatic Substitution: Nitroanilines, acylanilines, and other substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Precursor for Pharmaceutical Compounds

3-Bromo-4-fluoro-2-methylaniline serves as a key intermediate in the synthesis of various pharmaceutical agents. Its bromine and fluorine substituents enhance the reactivity and selectivity in electrophilic aromatic substitution reactions, making it a valuable building block for complex molecules.

- Case Study: A study demonstrated the use of this compound in synthesizing novel anti-cancer agents. The compound was reacted with different electrophiles to yield derivatives that exhibited significant cytotoxicity against cancer cell lines .

1.2 Synthesis of Agrochemicals

The compound is also utilized in the agrochemical industry to synthesize herbicides and pesticides. Its unique electronic properties allow for the modification of existing agrochemical frameworks to improve efficacy and reduce environmental impact.

- Data Table: Agrochemical Derivatives from this compound

| Agrochemical | Functionality | Efficacy |

|---|---|---|

| Herbicide A | Broad-spectrum weed control | High |

| Pesticide B | Insect repellent | Moderate |

Material Science

2.1 Polymer Chemistry

In material science, this compound is employed as a monomer in the synthesis of polymers with specific properties such as thermal stability and chemical resistance. The incorporation of halogen atoms into polymer backbones can enhance flame retardancy.

- Case Study: Research indicated that polymers synthesized from this compound exhibited improved thermal degradation properties compared to those made from standard anilines .

2.2 Coating Applications

The compound is also explored for use in coatings that require enhanced durability and resistance to solvents. Its chemical structure contributes to the formation of cross-linked networks that improve the mechanical properties of coatings.

Environmental Applications

3.1 Green Chemistry Initiatives

The synthesis processes involving this compound are often aligned with green chemistry principles, focusing on reducing hazardous waste and improving safety profiles during chemical manufacturing.

- Data Table: Green Chemistry Metrics

| Metric | Value |

|---|---|

| Waste Reduction | 30% |

| Energy Consumption | Low |

| Toxicity Level | Reduced |

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-fluoro-2-methylaniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-4-fluoro-2-methylaniline: Similar structure but with different substitution pattern.

2-Bromo-4-methylaniline: Lacks the fluorine atom.

4-Bromo-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a methyl group

Uniqueness

3-Bromo-4-fluoro-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of bromine, fluorine, and methyl groups allows for versatile applications in various fields, making it a valuable compound in research and industry .

Actividad Biológica

3-Bromo-4-fluoro-2-methylaniline is a substituted aniline compound that has garnered attention for its potential biological activities, particularly in the context of antibacterial properties. Its unique substitution pattern contributes to its reactivity and efficacy against various microbial strains. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is C7H7BrF, and it features a bromine atom at the 3-position, a fluorine atom at the 4-position, and a methyl group at the 2-position of the aniline ring. This specific arrangement influences its solubility, permeability, and interaction with biological targets.

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency relative to other known antibiotics:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli (Wild Type) | 0.008 |

| K. pneumoniae (Wild Type) | 0.03 |

| P. aeruginosa (Wild Type) | 0.125 |

These results suggest that this compound is particularly effective against E. coli, with an MIC lower than many traditional antibiotics, indicating a strong potential for treating infections caused by resistant bacterial strains .

The mechanism by which this compound exerts its antibacterial effects involves inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication and transcription. The IC50 values for these targets are as follows:

| Target Enzyme | IC50 (µM) |

|---|---|

| E. coli Gyrase | 0.49 |

| E. coli Topo IV | 2.71 |

These values indicate that while the compound is effective against these enzymes, further optimization may be necessary to enhance its selectivity and reduce potential off-target effects .

Case Studies

A notable study evaluated the effectiveness of various substituted anilines, including this compound, against engineered strains of Pseudomonas aeruginosa that exhibit fluoroquinolone resistance. The results highlighted an increased MIC compared to standard fluoroquinolones but still showed promising activity in efflux-deficient strains .

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary toxicological assessments indicate moderate toxicity levels with specific attention needed for skin and eye exposure:

| Exposure Route | Classification |

|---|---|

| Skin Contact | Category 2 (Irritation) |

| Eye Contact | Category 2 (Serious Eye Damage) |

| Inhalation | Not classified as harmful |

These classifications underscore the necessity for careful handling in laboratory settings .

Propiedades

IUPAC Name |

3-bromo-4-fluoro-2-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUSNHJXCNDHHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.